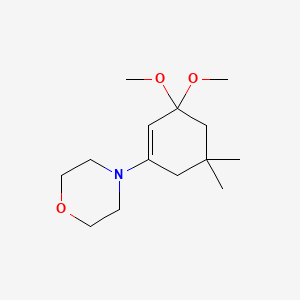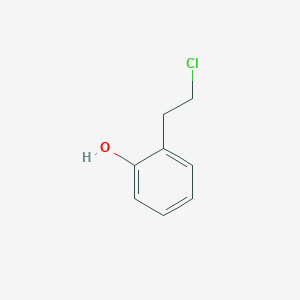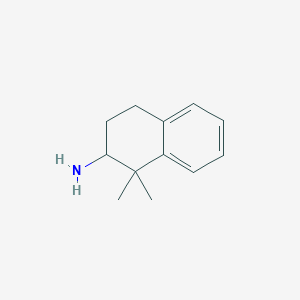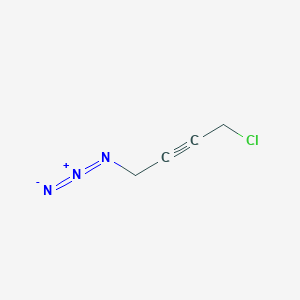
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine is a chemical compound known for its unique structure and properties It features a morpholine ring attached to a cyclohexene ring, which is substituted with dimethoxy and dimethyl groups
Méthodes De Préparation
The synthesis of 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine typically involves the following steps:
Cyclohexene Derivative Preparation: The starting material, a cyclohexene derivative, is prepared by introducing dimethoxy and dimethyl groups onto the cyclohexene ring.
Morpholine Introduction: The morpholine ring is then attached to the cyclohexene derivative through a nucleophilic substitution reaction.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine or cyclohexene rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Applications De Recherche Scientifique
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine include:
Dimethomorph: A fungicide with a similar morpholine ring structure.
1,3-Dimethyl-1-cyclohexene: A simpler cyclohexene derivative with dimethyl groups.
4-Hydroxy-3,5-dimethoxycinnamic acid: A compound with similar dimethoxy substitutions but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
| 113768-99-3 | |
Formule moléculaire |
C14H25NO3 |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
4-(3,3-dimethoxy-5,5-dimethylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C14H25NO3/c1-13(2)9-12(15-5-7-18-8-6-15)10-14(11-13,16-3)17-4/h10H,5-9,11H2,1-4H3 |
Clé InChI |
IOAABKKUONXAAB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(C1)(OC)OC)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)


![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/no-structure.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)

![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)

![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
